cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
“Cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the linear formula C15H18O4 . It has a molecular weight of 262.31 .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2S)-2-(2-methoxybenzoyl)cyclohexanecarboxylic acid . The InChI code, which provides a unique identifier for the compound, is 1S/C15H18O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11+/m0/s1 .Scientific Research Applications
1. Metabolite Analysis in Human Urine
Research conducted by Arrebola et al. (1999) developed a method for determining various metabolites, including similar compounds to cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid, in human urine. This study is significant for understanding the metabolism of synthetic pyrethroids in humans (Arrebola et al., 1999).
2. Mass Spectra of Cyclohexane Derivatives
A study by Bekkum et al. (2010) focused on the preparation and mass spectra of various t-butylcyclohexanecarboxylic acids, including cis- and trans-isomers. This research contributes to the understanding of the structural and chemical properties of cyclohexane derivatives (Bekkum et al., 2010).
3. Photochemistry of Cyclohexane Derivatives
Brown (1964) investigated the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, a similar compound to the one . This research aids in understanding the reaction pathways and products formed under photolysis of these compounds (Brown, 1964).
4. Structural Studies of Cyclohexane Derivatives
Chan et al. (1991) conducted structural studies on derivatives of cis,cis-cyclohexane-1,3,5-tricarboxylic acid, exploring the molecular conformations and crystallography of these compounds. This work provides insights into the structural aspects of cyclohexane-based acids (Chan et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
(1R,2S)-2-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKNKDVVOXIHBR-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641346 | |
Record name | (1R,2S)-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-61-5 | |
Record name | (1R,2S)-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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